VRT-325 was identified and synthesized by Vertex Pharmaceuticals as part of their ongoing research into CFTR modulators. It is classified as a pharmacological chaperone that assists in the proper folding and trafficking of CFTR proteins to the cell surface, thereby restoring chloride ion transport functionality that is impaired in cystic fibrosis patients .
The synthesis of VRT-325 involves several sophisticated organic chemistry techniques. While specific details regarding its synthetic route are less documented than those for other compounds, it is known that Vertex Pharmaceuticals has employed various methods to optimize the production of similar CFTR correctors.
VRT-325's molecular structure is characterized by a specific arrangement of functional groups that contribute to its activity as a CFTR corrector.
While precise structural data (such as X-ray crystallography results) for VRT-325 may not be publicly available, analogs and related compounds have been studied extensively, providing insights into the expected conformations and interactions within the binding sites of CFTR.
VRT-325 participates in several critical chemical interactions relevant to its mechanism of action:
The mechanism by which VRT-325 exerts its effects involves several key processes:
VRT-325 exhibits several notable physical and chemical properties:
These properties contribute to its efficacy as a therapeutic agent in cystic fibrosis treatment.
VRT-325 has significant applications in medical research and therapeutics:
VRT-325 emerged from high-throughput screening efforts as a pioneering pharmacological corrector compound targeting the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR), the most prevalent cause of cystic fibrosis. Its mechanism centers on direct binding and structural modulation of the misfolded mutant protein, particularly within the Nucleotide-Binding Domain 1 (NBD1).
The F508del mutation, deleting phenylalanine at position 508 within the α-helical subdomain of NBD1, destabilizes the domain and disrupts its integration into the full-length CFTR structure. VRT-325 directly targets this core defect.
Limited proteolysis represents a key biochemical tool for probing protein conformational stability. Misfolded proteins typically exhibit increased susceptibility to protease digestion due to the exposure of regions normally buried within a compact, natively folded structure. Studies applying this technique to purified and cellular F508del-CFTR demonstrated that VRT-325 treatment significantly reduces the protease susceptibility of the NBD1 domain within the full-length protein [2] [8].
Specifically, trypsin digestion of full-length F508del-CFTR rescued to the cell surface by low-temperature (27°C) incubation (a method to bypass the trafficking defect without correcting the inherent conformational flaw) generates characteristic fragment patterns. Compared to wild-type CFTR, temperature-rescued F508del-CFTR yields increased amounts of smaller NBD1-derived fragments (e.g., ~35 kDa and ~28 kDa fragments) and decreased amounts of larger, protected fragments (e.g., ~40-45 kDa), indicating a less compact, more open NBD1 conformation exposing more protease cleavage sites [2]. Pretreatment with VRT-325, but not its inactive analog VRT-186, substantially reduces the generation of these smaller, degradation-prone fragments and increases the proportion of the larger, protected fragments, mirroring the pattern observed with wild-type NBD1 [2] [8]. This shift demonstrates that VRT-325 induces a more compact, protease-resistant conformation in F508del-NBD1, effectively mimicking the stabilizing effect of the missing Phe508 residue. This direct conformational rescue is a hallmark of pharmacological chaperones.
Table 1: Protease Susceptibility Fragments Indicative of NBD1 Conformation in F508del-CFTR
CFTR Condition | Characteristic Tryptic Fragments (kDa) | Relative Abundance | Interpreted NBD1 Conformation |
---|---|---|---|
Wild-Type (WT) | ~40-45 kDa | High | Compact, Native-like |
~35 kDa, ~28 kDa | Low | ||
F508del (Temp-Rescued) | ~40-45 kDa | Low | Unstable, Less Compact |
~35 kDa, ~28 kDa | High | ||
F508del + VRT-325 | ~40-45 kDa | Increased | Stabilized, More Compact |
~35 kDa, ~28 kDa | Decreased |
F508 resides within a critical α-helical subdomain of NBD1. Deletion of this residue disrupts local hydrophobic packing and hydrogen bonding networks, leading to structural instability characterized by reduced kinetic and thermal stability of the isolated domain and within the context of full-length CFTR. Biophysical analyses, including differential scanning fluorimetry (DSF) and isothermal denaturation studies, indicate that VRT-325 binds directly to F508del-NBD1 [7].
Binding occurs within a cleft formed in part by the structurally perturbed α-helical subdomain harboring the F508 deletion site [4] [8]. This binding event thermodynamically stabilizes the subdomain, likely through induced-fit mechanisms involving hydrophobic interactions and possibly hydrogen bonding, compensating for the loss of Phe508. This stabilization increases the energy barrier for unfolding, shifting the equilibrium towards the native-like, folded state. The stabilization is reflected in an increased melting temperature (Tm) of F508del-NBD1 in the presence of VRT-325 compared to the apo-protein [7] [8]. This direct thermodynamic stabilization of the mutant NBD1's α-helical subdomain is the fundamental mechanism by which VRT-325 initiates conformational rescue, enabling improved domain folding and reducing the recognition of NBD1 as misfolded by the endoplasmic reticulum (ER) quality control machinery.
While effective in restoring intra-domain stability to NBD1, VRT-325 exhibits a critical limitation: its corrective effect is largely confined to NBD1 and does not adequately address the inter-domain misfolding defects inherent in F508del-CFTR [1] [2].
Limited proteolysis studies provide clear evidence of this selectivity. While VRT-325 pretreatment improves the protease resistance (compactness) of NBD1 in full-length F508del-CFTR, it has no detectable effect on the protease susceptibility of NBD2 or the membrane-spanning domains (MSDs) [2] [8]. This indicates that the compound fails to correct misfolding or improper assembly involving these other domains. Specifically, the mutation disrupts crucial inter-domain interfaces, most notably the interaction between NBD1 and the intracellular loop 4 (ICL4) extending from MSD2, and potentially the NBD1:NBD2 dimer interface essential for ATP-dependent channel gating [3] [6]. VRT-325 does not restore proper NBD1:ICL4 or NBD1:NBD2 interactions [2] [4].
This mechanistic limitation translates directly to the observed ceiling of VRT-325's efficacy. Biochemical (maturation efficiency) and functional (halide efflux, patch-clamp) assays consistently show that VRT-325 rescues only ~15-20% of wild-type CFTR function [1] [2] [8]. The residual F508del-CFTR that reaches the plasma membrane, while rescued from ER degradation by improved NBD1 folding, still exhibits defective channel gating due to uncorrected inter-domain defects, particularly at the NBD1:NBD2 interface [6]. This gating defect manifests as a reduced open probability (Po) and necessitates the use of potentiator compounds like VX-770 for functional correction [2] [8]. Furthermore, the instability of the rescued protein at the cell surface (peripheral quality control/class VI defect) is not significantly ameliorated by VRT-325 alone, as the underlying global misfolding persists [3] [10].
Table 2: Contrasting Mechanisms and Limitations of Representative CFTR Correctors
Corrector Compound | Primary Target/Mechanism | Effect on NBD1 | Effect on NBD1:ICL4 Interface | Max Rescue Efficacy (F508del) | Key Limitation |
---|---|---|---|---|---|
VRT-325 | Direct binding/stabilization of NBD1 α-subdomain | +++ (Compactness, Stability) | – | ~15-20% WT | Fails to correct NBD1:ICL4 & NBD1:NBD2 defects |
Corr-4a | Unknown (likely distinct from VRT-325/VX-809) | +/– | ? | ~10-15% WT | Poorly defined mechanism; limited efficacy |
VX-809 (Lumacaftor) | Binds at NBD1:ICL4 interface | Indirect (+) | +++ | ~15-20% WT (alone) | Fails to fully stabilize NBD1 or NBD1:NBD2 dimer |
VX-661 (Tezacaftor) | Similar to VX-809 (NBD1:ICL4 stabilization) | Indirect (+) | +++ | ~15-20% WT (alone) | Similar to VX-809 |
VX-445 (Elexacaftor) | Stabilizes NBD2 and/or NBD1:NBD2 dimerization? | Indirect (+) | ++ (possible) | >40% WT (in triple combo) | Mechanism less defined; used in combination |
The distinct mechanisms of VRT-325 (NBD1 stabilization) and correctors like VX-809/VX-661 (NBD1:ICL4 interface stabilization) are complementary. Combining VRT-325 with VX-809 or with genetic suppressors targeting the di-arginine motif (R553XR555 -> K553XK555, which modifies NBD1 conformation and ER export) or the ICL4 interface (e.g., R1070W), results in additive or synergistic rescue of F508del-CFTR processing, approaching near-wild-type levels [4] . However, even these combinations often leave a residual channel gating defect, underscoring the persistent NBD1:NBD2 interface instability and highlighting the continued need for potentiators like VX-770 for full functional rescue [2] [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7